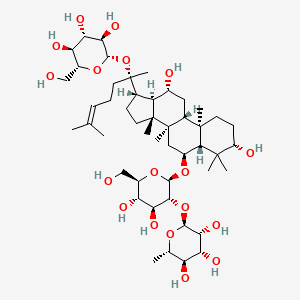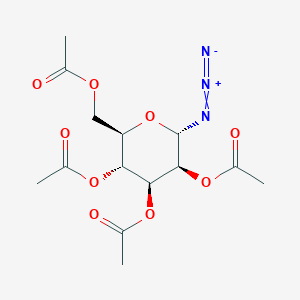
Ir(MDQ)2(acac)
Übersicht
Beschreibung
Ir(MDQ)2(acac) is a member of the iridium complexes family, which are known to be highly effective phosphorescent emitters used in Organic Light Emitting Diodes (OLEDs) . This compound emits orange-red light with a maximum emission of 600-614 nm .
Synthesis Analysis
The synthesis of Ir(MDQ)2(acac) involves the coordination of the iridium metal center with two methyldibenzo[f,h]quinoxaline ligands and one acetylacetonate ligand . In OLEDs, Ir(MDQ)2(acac) acts as trapping sites for holes .Molecular Structure Analysis
The molecular structure of Ir(MDQ)2(acac) is characterized by its iridium center coordinated with two methyldibenzoquinoxaline ligands and one acetylacetonate ligand .Chemical Reactions Analysis
Ir(MDQ)2(acac) exhibits orange red-electroluminescent transmission . When doped in α-N,N-dinaphthalen-1-yl-N,N-diphenyl-benzidine (NPD), it can act as a host material in OLEDs .Physical And Chemical Properties Analysis
Ir(MDQ)2(acac) has a molecular weight of 777.89 g/mol. It absorbs light at a maximum wavelength of 370 nm in DCM and fluoresces at a maximum wavelength of 608 nm in THF. The HOMO and LUMO energy levels are 5.4 eV and 2.8 eV, respectively .Wissenschaftliche Forschungsanwendungen
OLEDs (Organic Light Emitting Diodes)
Ir(MDQ)2(acac) is a phosphorescent emitter employed in OLEDs . Devices based on Ir(MDQ)2(acac) emit orange-red light, with a maximum emission of 600-614 nm . OLEDs with Ir(MDQ)2(acac) as an emitting layer material give great brightness and exceedingly-high external quantum, current, and power efficiencies .
Electrophosphorescent Emitter
The product is an iridium-based electrophosphorescent emitter . It exhibits orange red-electroluminescent transmission .
Host Material in OLEDs
Ir(MDQ)2(acac) doped in α - N,N-dinaphthalen-1-yl- N,N-diphenyl-benzidine (NPD) can act as host material in OLEDs .
Dopant Materials
Ir(MDQ)2(acac) is used as a dopant material . It has a 2-methyldibenzo [f,h]quinoxaline ligand that coordinates with the iridium metal center via the formation of Ir-N and Ir-C bonds .
Semiconducting Molecules
Ir(MDQ)2(acac) is also classified under semiconducting molecules . It is used in applications where semiconducting properties are required .
Wirkmechanismus
Target of Action
The primary target of Ir(MDQ)2(acac) is the Organic Light Emitting Diodes (OLEDs) . It acts as a phosphorescent emitter in OLEDs, which are used in various display technologies .
Mode of Action
Ir(MDQ)2(acac) has a 2-methyldibenzo [f,h]quinoxaline ligand that coordinates with the iridium metal center via the formation of Ir-N and Ir-C bonds . This coordination allows the compound to emit light when an electric current is applied .
Biochemical Pathways
electroluminescent process . This process involves the emission of light from a material when it is subjected to an electric field or to a high electron injection .
Pharmacokinetics
optical properties are crucial. It absorbs light at a maximum of 370 nm in DCM and emits fluorescence at a maximum of 608 nm in THF .
Result of Action
The result of Ir(MDQ)2(acac)'s action is the emission of bright and efficient orange-red light, with a maximum emission of 600-614 nm . OLEDs with Ir(MDQ)2(acac) as an emitting layer material give great brightness and exceedingly-high external quantum, current, and power efficiencies .
Action Environment
The action of Ir(MDQ)2(acac) is influenced by the environment of the OLED in which it is used. Factors such as the composition of the OLED, the electric current applied, and the surrounding temperature can affect the compound’s light-emitting efficiency .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H11N2.C5H8O2.Ir/c2*1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2*2-7,9-10H,1H3;3,6H,1-2H3;/q2*-1;;/b;;4-3-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMYRWNQFBOYFB-DVACKJPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(=CC(=O)C)O.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.C/C(=C/C(=O)C)/O.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30IrN4O2-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 102594549 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)











![2-({4-[(Diethylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B6593372.png)